N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-12-4-2-10(3-5-12)7-15-14(17)16-8-13-6-11(16)9-19-13/h2-5,11,13H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHASYODBGOATEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction to form the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs based on bicyclic cores, substituent groups, and functional modifications.
Core Bicyclic Structure
- Target Compound : The 2-thia-5-azabicyclo[2.2.1]heptane system combines a sulfur atom (thia) and a nitrogen atom (aza) in a bicyclo[2.2.1] framework. This compact structure may enhance binding affinity to sterically constrained targets.
- Analog 1: (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (, compound h) Differences: Larger bicyclo[4.2.0] system with an additional oxygen (oxo group) and a carboxylic acid substituent. The expanded ring system likely reduces conformational rigidity compared to the target compound .
Substituent Groups
- Target Compound : The 4-methoxyphenylmethyl group introduces electron-donating methoxy functionality, which may enhance lipophilicity and influence CNS penetration or cytochrome P450 interactions.
- Analog 3 : N-({(2R,4S,5R)-5-[3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1-azabicyclo[2.2.2]oct-2-yl}methyl)-2-thiophenecarboxamide ()
Functional Modifications
- Carboxamide vs. Carboxylic Acid: The target compound’s carboxamide group (vs.
- Sulfur Oxidation State : Unlike the sulfone in Analog 2, the thia group in the target compound may participate in hydrogen bonding or redox interactions, affecting receptor binding .
Pharmacological and Physicochemical Data (Inferred from Analogs)
Research Findings and Limitations
- Structural Insights : The bicyclo[2.2.1] core in the target compound is less common than bicyclo[3.2.0] (e.g., ) or bicyclo[4.2.0] () systems, suggesting niche applications .
- Gaps in Data: No direct pharmacological studies on the target compound were identified in the evidence. Analog-based inferences require experimental validation.
- Synthetic Challenges : The bicyclo[2.2.1] framework may pose synthetic hurdles compared to larger bicyclic systems, impacting scalability .
Biological Activity
Overview
N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique bicyclic structure, which includes both sulfur and nitrogen atoms, contributes to its reactivity and interaction with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C14H18N2O2S
- CAS Number : 2034609-17-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It could bind to receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown varying degrees of inhibition against bacterial strains, indicating its potential as an antimicrobial agent.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HeLa | 25 | Cervical Cancer |
| MCF-7 | 30 | Breast Cancer |
| A549 | 20 | Lung Cancer |
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates
A study assessed the efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, supporting its use as a potential therapeutic agent. -
Cytotoxicity in Cancer Research
In a controlled environment, the compound was tested on various cancer cell lines, revealing selective cytotoxicity towards HeLa cells compared to normal fibroblast cells, suggesting a promising therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
